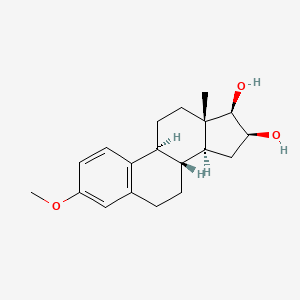
Epiestriol methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- is a synthetic steroid compound that belongs to the class of estrogens This compound is characterized by its unique structure, which includes a methoxy group at the 3-position and hydroxyl groups at the 16 and 17 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- involves several steps. One common method includes the regiospecific transfer hydrogenation of 3-methoxy- and 3-benzyloxy-(Z)16-hydroxymethylidene-13a-estra-1,3,5(10)-trien-17-ones using chiral ruthenium catalysts. The ratio of the diastereomers depends on the catalyst used. Further reduction of the isolated products with sodium borohydride (NaBH4) in the presence of cerium(III) chloride (Luche reduction conditions) yields the corresponding diols .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process typically involves large-scale synthesis using similar catalytic hydrogenation and reduction techniques as described above. The use of chiral catalysts and specific reaction conditions ensures the production of the desired isomers in significant quantities.
化学反応の分析
Types of Reactions
Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different diastereomers or other reduced forms of the compound.
Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and cerium(III) chloride are commonly used in reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various isomers and derivatives of the original compound, such as different hydroxylated or methoxylated steroids.
科学的研究の応用
Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- has several scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Explored for its potential use in hormone replacement therapy and treatment of hormonal imbalances.
Industry: Utilized in the synthesis of other steroidal compounds and pharmaceuticals.
作用機序
The mechanism of action of Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- involves binding to estrogen receptors in target tissues. This binding activates specific signaling pathways that regulate gene expression and cellular functions. The compound’s effects are mediated through its interaction with estrogen receptors, leading to changes in the transcription of estrogen-responsive genes.
類似化合物との比較
Similar Compounds
Estradiol: A natural estrogen with similar structural features but lacking the methoxy group.
Estrone: Another natural estrogen with a ketone group at the 17-position instead of a hydroxyl group.
Estetrol: A synthetic estrogen with additional hydroxyl groups at the 15 and 16 positions.
Uniqueness
Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
3434-79-5 |
|---|---|
分子式 |
C19H26O3 |
分子量 |
302.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S,16S,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17+,18+,19+/m1/s1 |
InChIキー |
UHQGCIIQUZBJAE-SVMUCYCZSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC |
正規SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
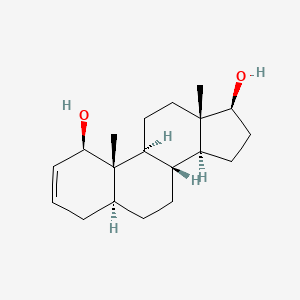
![L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-](/img/structure/B13821675.png)
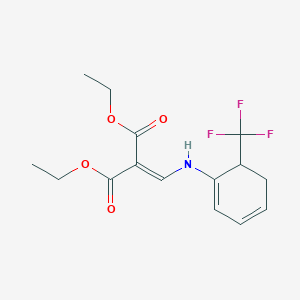
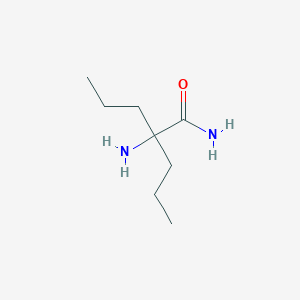
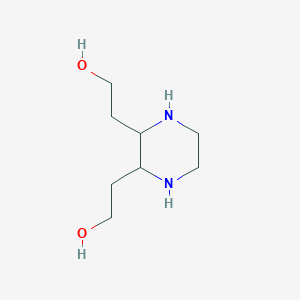
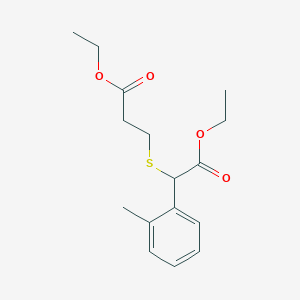
![1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene](/img/structure/B13821704.png)

![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13821719.png)
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821731.png)
